molecular formula C15H19Cl2NO B2720708 (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide CAS No. 544702-11-6

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide

Cat. No.: B2720708
CAS No.: 544702-11-6
M. Wt: 300.22
InChI Key: ZJUTXLLWKOKRJI-CMDGGOBGSA-N
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Description

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide is an acrylamide derivative characterized by a 2,6-dichlorophenyl group attached to the α-carbon of the acrylamide backbone and diisopropyl substituents on the amide nitrogen. The 2,6-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding affinity .

Properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO/c1-10(2)18(11(3)4)15(19)9-8-12-13(16)6-5-7-14(12)17/h5-11H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUTXLLWKOKRJI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/C=C/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide typically involves the reaction of 2,6-dichlorobenzaldehyde with N,N-diisopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related analogs from the evidence:

Compound Name Core Structure Phenyl Substituents Amide Substituents Functional Groups Key References
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide Acrylamide 2,6-dichloro Diisopropyl Amide, alkene (E) -
(E)-N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide Acrylamide 3,4-dihydroxy-5-nitro Diethyl Amide, cyano, alkene (E)
1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea Thiourea 2,6-dichloro 2-Aminoethyl Thiourea
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride Isoxazole 2,6-dichloro Methyl, carboxylic acid Isoxazole, acid chloride
1-(2,6-Dichlorophenyl)-2-indolinone Indolinone 2,6-dichloro - Cyclic amide (lactam)

Physicochemical and Functional Implications

  • Conversely, polar substituents like 3,4-dihydroxy-5-nitro () or thiourea () increase hydrophilicity .
  • Stability and Reactivity : The acrylamide backbone in the target compound is less reactive than the acid chloride in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (), making it more suitable for stable formulations. The (E)-configuration may reduce steric hindrance compared to (Z)-isomers .
  • Biological Activity: The 2,6-dichlorophenyl group is associated with antimicrobial and kinase inhibitory activity in multiple analogs (). However, replacing acrylamide with thiourea () or indolinone () alters hydrogen-bonding capacity and target specificity .

Biological Activity

(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to an acrylamide backbone, which contributes to its unique chemical properties. The structure can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}Cl2_{2}N
  • Molecular Weight : 295.22 g/mol

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death, suggesting its potential as a chemotherapeutic agent.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HeLa15.0Caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : Studies have shown that it exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains, making it a candidate for further development in antifungal therapies.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans64 µg/mL

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. This suggests strong potential for further development in cancer treatment protocols.
  • Pharmacokinetics : Research indicates favorable absorption and distribution profiles in animal models, with a half-life conducive for therapeutic applications.
  • Toxicology Reports : Toxicological evaluations have shown low toxicity levels at therapeutic doses, indicating a promising safety profile for clinical applications.

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